molecular formula C21H18N4O3 B10982844 3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10982844
M. Wt: 374.4 g/mol
InChI Key: DDKDAPUQKRHTOB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions. The pyridine ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyridine rings can bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of both benzimidazole and pyridine rings, which confer distinct biological activities.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C21H18N4O3/c1-27-18-8-5-13(10-19(18)28-2)21(26)23-15-6-7-16-17(11-15)25-20(24-16)14-4-3-9-22-12-14/h3-12H,1-2H3,(H,23,26)(H,24,25)

InChI Key

DDKDAPUQKRHTOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)OC

Origin of Product

United States

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